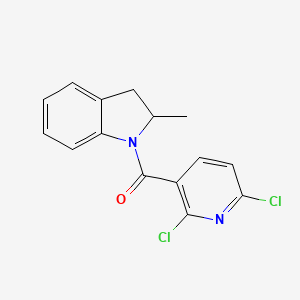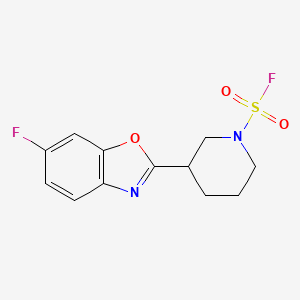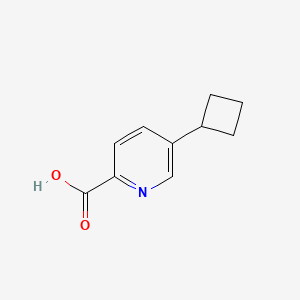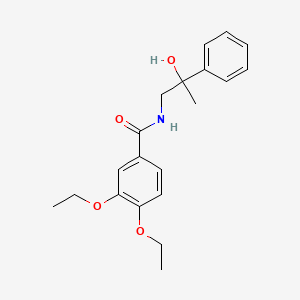![molecular formula C17H18ClN5 B2962252 6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride CAS No. 1396751-90-8](/img/structure/B2962252.png)
6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a basic aromatic ring that is found in many biological compounds . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds have been synthesized and evaluated for their antimicrobial and anticancer potential .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrimidine core, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The specific substitutions at the 2 and 4 positions of the pyrimidine ring could influence its biological activity .Aplicaciones Científicas De Investigación
Tautomerism and Molecular Interactions
Research into the tautomerism of nucleic acid bases, such as purine and pyrimidine derivatives, highlights the effect of molecular interactions on tautomeric equilibria. These interactions can significantly alter the stability of different tautomeric forms, impacting biological processes and mutations. Studies on matrix-isolated nucleic acid bases provide insights into their isolated forms, offering a deeper understanding of their behavior in various environments (Person et al., 1989).
Pharmacological Activities
Pyrimidine derivatives are known for their broad pharmacological activities, including antiviral, antimicrobial, antitumor, and antiparasitic effects. The pyrimidine core is considered a promising scaffold for the development of new biologically active compounds. A systematic analysis of these derivatives can guide the search for highly effective and safe medicines (Chiriapkin, 2022).
Anti-inflammatory Applications
Recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives have been extensively documented. These compounds show potent anti-inflammatory effects by inhibiting key inflammatory mediators, suggesting their potential as anti-inflammatory agents. This research provides a foundation for the development of new pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines have been studied for their applications in optoelectronic materials. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. This research underscores the versatility of pyrimidine derivatives in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Environmental and Health Effects
The formation and fate of certain pyrimidine derivatives, such as PhIP, in food processing highlight the complex interplay between lipid oxidation and the Maillard reaction. Understanding the contribution of lipids and carbohydrates to the formation of these compounds is crucial for assessing their environmental and health impacts. This knowledge aids in the development of strategies to minimize the presence of potentially harmful pyrimidine derivatives in foods and the environment (Zamora & Hidalgo, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(4-anilinophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5.ClH/c1-12-11-16(18)22-17(19-12)21-15-9-7-14(8-10-15)20-13-5-3-2-4-6-13;/h2-11,20H,1H3,(H3,18,19,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKAMMQRMLCWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2962174.png)
![diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2962177.png)
![2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2962178.png)
![3-Methyl-7-[(4-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2962179.png)



![tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate](/img/structure/B2962187.png)
![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)

![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)

